Bedoradrine sulfate

Vue d'ensemble

Description

Sulfate de bédoradrine : est un agoniste hautement sélectif des récepteurs bêta-2 adrénergiques. Il est principalement étudié pour son utilisation potentielle dans le traitement des exacerbations aiguës de l'asthme et de la bronchopneumopathie chronique obstructive. Le composé est connu pour sa capacité à détendre les muscles lisses des voies respiratoires, améliorant ainsi la respiration chez les patients atteints de maladies respiratoires .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le sulfate de bédoradrine est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, suivie de l'ajout de groupes fonctionnels qui améliorent son activité. La synthèse implique généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions. Le produit final est purifié par cristallisation ou chromatographie pour obtenir un composé de haute pureté .

Méthodes de Production Industrielle : Dans les milieux industriels, le sulfate de bédoradrine est produit dans des réacteurs de grande capacité sous conditions contrôlées. Le processus implique un contrôle précis de la température, de la pression et du temps de réaction pour garantir une qualité et un rendement constants. Le composé est ensuite soumis à des tests de contrôle qualité rigoureux pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions : Le sulfate de bédoradrine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent avoir des degrés d'activité variables.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement les propriétés pharmacologiques du composé.

Réactifs et Conditions Communes :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers analogues du sulfate de bédoradrine, chacun ayant des profils pharmacologiques uniques. Ces analogues sont étudiés pour leurs applications thérapeutiques potentielles .

Applications de la Recherche Scientifique

Le sulfate de bédoradrine a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les agonistes des récepteurs bêta-2 adrénergiques et leurs interactions avec d'autres molécules.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et son potentiel à moduler les réponses immunitaires.

Médecine : Exploré comme traitement des maladies respiratoires telles que l'asthme et la bronchopneumopathie chronique obstructive.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les maladies respiratoires.

Mécanisme d'Action

Le sulfate de bédoradrine exerce ses effets en se liant aux récepteurs bêta-2 adrénergiques à la surface des cellules musculaires lisses des voies respiratoires. Cette liaison active l'adénylate cyclase, conduisant à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). L'élévation des niveaux d'AMPc entraîne la relaxation des cellules musculaires lisses, dilatant ainsi les voies respiratoires et améliorant le flux d'air. Le composé réduit également l'inflammation et la production de mucus, renforçant ainsi ses effets thérapeutiques .

Applications De Recherche Scientifique

Bedoradrine sulfate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study beta-2 adrenergic receptor agonists and their interactions with other molecules.

Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.

Medicine: Explored as a treatment for respiratory conditions such as asthma and chronic obstructive pulmonary disease.

Industry: Utilized in the development of new pharmaceuticals targeting respiratory diseases.

Mécanisme D'action

Bedoradrine sulfate exerts its effects by binding to beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, thereby dilating the airways and improving airflow. The compound also reduces inflammation and mucus production, further enhancing its therapeutic effects .

Comparaison Avec Des Composés Similaires

Composés Similaires :

Albutérol : Un autre agoniste des récepteurs bêta-2 adrénergiques utilisé pour traiter l'asthme et la bronchopneumopathie chronique obstructive.

Salmétérol : Un agoniste bêta-2 à action prolongée ayant un mécanisme d'action similaire mais une durée d'effet plus longue.

Formotérol : Un agoniste bêta-2 à action rapide ayant des propriétés bronchodilatatrices et anti-inflammatoires.

Unicité du Sulfate de Bédoradrine : Le sulfate de bédoradrine est unique en raison de sa haute sélectivité pour les récepteurs bêta-2 adrénergiques, ce qui minimise ses effets sur les récepteurs bêta-1 dans le cœur. Cette sélectivité réduit le risque d'effets secondaires cardiovasculaires, ce qui en fait une option plus sûre pour les patients atteints de maladies respiratoires .

Propriétés

IUPAC Name |

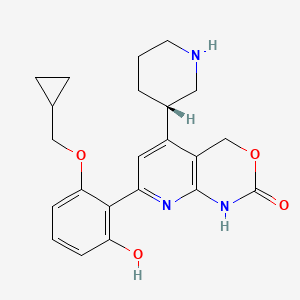

2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C24H32N2O5.H2O4S/c2*1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27;1-5(2,3)4/h2*4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3;(H2,1,2,3,4)/t2*20-,23-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCOODFYDJWLHD-YMZXMBPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H66N4O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433338 | |

| Record name | Bedoradrine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

955.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194785-31-4 | |

| Record name | Bedoradrine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEDORADRINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P875C0DV2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

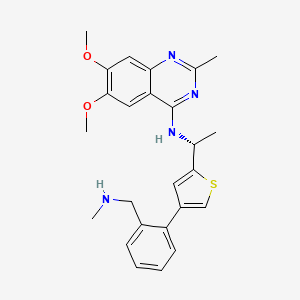

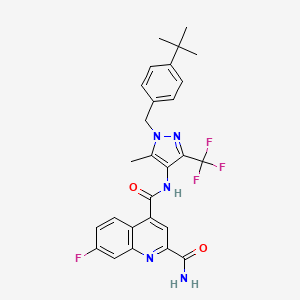

![6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B605932.png)

![N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B605942.png)

![2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride](/img/structure/B605946.png)